(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone
Description
Properties
Molecular Formula |
C13H8N2O6 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-5-4-9(7-11(12)15(20)21)13(17)8-2-1-3-10(6-8)14(18)19/h1-7,16H |
InChI Key |
XPJYGIIROCVTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of phenolic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid as nitrating agents and aluminum chloride as a catalyst for the acylation step .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
#(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone Applications
Bis(4-hydroxy-3-nitrophenyl) compounds are useful as intermediates in the production of polymers . Specifically, reducing bis(4-hydroxy-3-nitrophenyl) compounds yields bis(3-amino-4-hydroxyphenyl) compounds, which are important monomers for poly(benzoxazole), a material used in photosensitive heat-resistant polymers for VLSI and high-strength, heat-resistant polymers .
Production of Bis(4-hydroxy-3-nitrophenyl) Compounds
A nitration process can produce bis(4-hydroxy-3-nitrophenyl) compounds, where bis(4-hydroxyphenyl) compounds featuring two phenyl groups are bonded directly or via an electron-donating bridging group . This process dinitrates the compound with minimal trinitrate production, achieving approximately 90% yield after purification . The electron-donating bridging group can be a branched or unbranched alkylene with 1 to 6 carbons, or oxy or thio groups .
Key aspects of the nitration process:
- Uses nitric acid, ideally 55% to 75% by weight, in an inert solvent without other acids .
- Results in high purity and yield of the bis(4-hydroxy-3-nitrophenyl) compound, with few by-products like trinitrates .
- Starting compounds for producing bis(4-hydroxy-3-nitrophenyl)methanes are the corresponding 2,2-bis(4-hydroxyphenyl) methanes .
- Starting compounds for producing 2,2-bis(4-hydroxy-3-nitrophenyl) propanes are the corresponding 2,2-bis(4-hydroxy- phenyl)propanes .
- Starting compounds for producing di(4-hydroxy- 3-nitrophenyl) ethers are the corresponding di(4-hydroxy- phenyl) ethers .
- Starting compounds for producing bis(4-hydroxy- 3-nitrophenyl) sulfides are the corresponding bis ( 4- hydroxyphenyl) sulfides .
- Starting compounds for producing bis(4-hydroxy-3-nitrophenyl) sulfoxides are the corresponding bis(4-hydroxyphenyl) sulfoxides .
- Starting compounds for producing bis(4- hydroxy-3-nitrophenyl) sulfones are the corresponding bis(4- hydroxyphenyl) sulfones .
- Nitric acid is used as an aqueous solution with a concentration of 10 to 95% .
Thiazole Derivatives
Thiazole-bearing molecules have applications as treatment drugs and are in clinical trials . For instance, certain thiazole analogues exhibit anticonvulsant activity .
- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide has displayed anticonvulsant properties .
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed activity against pentylenetetrazole-induced seizures .
- Thiazole analogues with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei have demonstrated anticonvulsant action .
Dimethyl 4-nitrophenyl phosphate
This compound is related to inflammatory response visualization . It serves as a substrate for α-carbonic anhydrases but not for β-, γ-, and ζ-carbonic anhydrases .
Other nitrophenyl compounds
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The nitro and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aryl rings significantly alter solubility, melting points, and spectroscopic profiles. Key comparisons include:
Table 1: Substituent Impact on Properties
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce solubility in polar solvents but enhance stability in catalytic reactions (e.g., hydrogenation) .
- Hydroxyl groups (hypothetical in the target compound) would increase polarity and solubility compared to chloro or nitro analogs, as seen in related phenolic compounds .
- Amino groups (e.g., in ) improve solubility via hydrogen bonding but may reduce thermal stability .
Catalytic Reduction
Nitro groups in analogous compounds, such as 1-(3-nitrophenyl)ethan-1-one, are efficiently reduced to amines using Ru(II)-catalyzed transfer hydrogenation (97% yield, 99% ee) . The hydroxyl group in the target compound may require protection (e.g., acetylation) during such reactions to prevent side reactions.
C–H Activation and Cyclization
Copper-catalyzed domino reactions with propiophenones yield quinolines, demonstrating the role of nitro groups in directing C–H activation . For example, (3-nitrophenyl)(quinolin-3-yl)methanone was synthesized in 77% yield .
Table 2: Pharmacological Comparisons
Key Observations :
Structural and Spectroscopic Trends
- NMR Shifts: Aryl nitro groups deshield adjacent protons, e.g., 1H NMR δ 8.1–8.5 for meta-nitro protons in (3-nitrophenyl)methanones . Hydroxyl protons typically appear at δ 5.0–6.0 but may exchange in D₂O .
- Mass Spectrometry: Molecular ion peaks for diarylketones are often observed at m/z 250–400, with fragmentation patterns dominated by loss of NO₂ (46 amu) .
Biological Activity
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone, a compound belonging to the class of nitrophenyl derivatives, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant data from research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two nitrophenyl moieties, which are critical for its biological activity.
Research indicates that compounds with nitrophenyl groups often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It has been reported to inhibit catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, which can influence neurological functions and mood regulation .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .
Antimicrobial Activity
Several studies have explored the antimicrobial potential of nitrophenyl compounds. For instance:
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition | |
| This compound | Escherichia coli | Weak inhibition |
These findings suggest that while the compound has some antimicrobial effects, it may not be universally effective against all pathogens.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study examining various nitro derivatives, it was found that:
- Mechanism : The compound inhibited the production of pro-inflammatory cytokines in vitro.
- Effectiveness : It demonstrated significant reduction in inflammation markers in cell culture models .
Case Studies
- Study on COMT Inhibition : A study highlighted that this compound effectively inhibited COMT activity in human cell lines. This inhibition was linked to increased levels of catecholamines, suggesting potential applications in treating mood disorders .
- Antimicrobial Efficacy : In a comparative study of various nitro derivatives, this compound showed moderate effectiveness against Staphylococcus aureus but was less effective against E. coli. The study suggested that structural modifications could enhance its antimicrobial properties .
Q & A
Q. What are the optimal synthetic routes for (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone?
The compound can be synthesized via Friedel-Crafts acylation, a method validated for structurally similar nitrobenzophenones. For example, 4-bromobenzoyl chloride reacts with 3-nitrophenyl derivatives in the presence of aluminum chloride (AlCl₃) as a catalyst, yielding 60.7% after recrystallization in hexane . Optimization may involve adjusting solvent polarity or catalyst loading to improve yield.
Q. How can spectroscopic techniques characterize this compound?
- FT-IR : Nitro group vibrations (asymmetric stretching ~1520 cm⁻¹, symmetric stretching ~1350 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹) confirm functional groups. Similar nitrobenzophenones show distinct carbonyl (C=O) peaks at ~1650 cm⁻¹ .
- NMR : Aromatic protons in the hydroxy- and nitro-substituted rings appear as complex splitting patterns in ¹H NMR (δ 7.5–8.5 ppm), while ¹³C NMR resolves carbonyl carbons (δ ~190 ppm) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using hexane or ethanol/water mixtures is recommended, as demonstrated for analogous nitrobenzophenones, achieving >95% purity . Column chromatography with silica gel (eluent: ethyl acetate/hexane) can resolve byproducts from Friedel-Crafts reactions.
Q. What safety protocols should be followed during handling?
While no specific hazards are reported for this compound, standard PPE (gloves, goggles, lab coat) is advised. Work in a fume hood to minimize inhalation risks, especially during solvent evaporation .
Advanced Research Questions
Q. How do crystallographic studies resolve molecular conformation and packing?
Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, in related nitrobenzophenones, the dihedral angle between aromatic rings is ~45°, with nitro groups adopting planar configurations. Hydrogen bonding between hydroxyl and nitro oxygen atoms stabilizes the crystal lattice . Data refinement (R factor < 0.05) ensures accuracy .
Q. What computational challenges arise in modeling its electronic structure?
Density functional theory (DFT) must account for electron-withdrawing effects of nitro groups, which delocalize π-electron density and reduce HOMO-LUMO gaps. Comparative studies with 3-nitroacetophenone analogs (HOMO: −6.5 eV, LUMO: −2.8 eV) highlight conjugation effects . Solvent-phase calculations (e.g., PCM models) improve agreement with experimental UV-Vis spectra.
Q. How do competing substituent effects influence regioselectivity in reactions?
The hydroxy group is ortho/para-directing, while nitro groups are meta-directing. In electrophilic substitution, the hydroxyl moiety dominates, favoring functionalization at the 4-hydroxy-3-nitrophenyl ring’s para position. Catalytic hydrogenation (H₂/Pd) selectively reduces nitro to amino groups, enabling further derivatization .
Q. What strategies address contradictions in spectroscopic vs. computational data?
Discrepancies in vibrational frequencies (e.g., FT-IR vs. DFT-predicted modes) can arise from solvent effects or crystal packing. Hybrid methods, such as combining experimental X-ray data with periodic boundary condition (PBC) DFT simulations, reconcile these differences .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Crystallography : Use MoKα radiation (λ = 0.71073 Å) for high-resolution data collection at 200 K to minimize thermal motion artifacts .
- Computational Tools : Gaussian 16 or ORCA software packages are recommended for DFT studies, with B3LYP/6-311+G(d,p) basis sets for accurate electronic structure modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
